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molecular formula C10H8N2S2 B3255218 Propanenitrile, 3-(2-benzothiazolylthio)- CAS No. 25176-72-1

Propanenitrile, 3-(2-benzothiazolylthio)-

Cat. No. B3255218
M. Wt: 220.3 g/mol
InChI Key: WICPQXGTHCPTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984336

Procedure details

2-Mercaptobenzothiazole (25.0 g; 0.15 moles) was mixed with t-butanol (125 ml) and benzyltrimethylammonium hydroxide (40% in methanol; 3 ml). Acrylonitrile (15.9 g; 0.30 moles) was added dropwise and the mixture stirred at room temperature for 7 days. The product was removed by filtration and recrystallized from benzene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[CH2:12]([N+:19](C)(C)C)[C:13]1C=CC=C[CH:14]=1.C(#N)C=C>C(O)(C)(C)C>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[S:1][CH2:14][CH2:13][C:12]#[N:19] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
SC=1SC2=C(N1)C=CC=C2
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 7 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was removed by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
Smiles
S1C(=NC2=C1C=CC=C2)SCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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